2-[(2-Methoxyethyl)amino]acetamide
Description
2-[(2-Methoxyethyl)amino]acetamide is a substituted acetamide derivative characterized by a 2-methoxyethylamino group attached to the acetamide backbone. Its molecular formula is C₆H₁₄N₂O₂, with a molecular weight of 146.19 g/mol. The 2-methoxyethyl group contributes to a balance of hydrophobicity and polarity, influencing solubility and binding interactions in biological systems.
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-(2-methoxyethylamino)acetamide |
InChI |
InChI=1S/C5H12N2O2/c1-9-3-2-7-4-5(6)8/h7H,2-4H2,1H3,(H2,6,8) |
InChI Key |
SWPRQXGWCYGNIN-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Amidation of Glycine Derivatives
a. Starting Material Preparation
The synthesis typically begins with glycine derivatives, such as glycinamide or glycine esters , which are activated for subsequent amidation. For example, N-(2-methoxyethyl)glycinamide can be prepared via direct amidation of glycine or its derivatives with 2-methoxyethylamine.
b. Activation of Glycine Derivatives
Activation involves converting glycine derivatives into more reactive intermediates, such as:
- Carbodiimide-mediated coupling using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), facilitating ester or acid activation for amidation.
The activated glycine derivative reacts with 2-methoxyethylamine under mild conditions (room temperature to 40°C), forming the target compound:
Glycine derivative + 2-methoxyethylamine → 2-[(2-Methoxyethyl)amino]acetamide
- Solvent: Dimethylformamide (DMF) or acetonitrile (MeCN)
- Temperature: 20–40°C
- Reagents: EDCI, HOBt
- Duration: 12–24 hours
Yields vary between 30–70%, depending on reaction optimization. Purification is achieved via column chromatography or recrystallization.
Synthesis via Acyl Chloride Intermediates
Starting from acetic acid derivatives, conversion to acyl chlorides is performed using reagents like thionyl chloride or oxalyl chloride at low temperatures:
Acetic acid + SOCl₂ → Acetyl chloride
The acyl chloride reacts with 2-methoxyethylamine in the presence of a base (e.g., pyridine) to form the amide:
Acetyl chloride + 2-methoxyethylamine → 2-[(2-Methoxyethyl)amino]acetamide + HCl
- Solvent: Dichloromethane or chloroform
- Temperature: 0–25°C
- Base: Pyridine or triethylamine
- Duration: 2–6 hours
The crude product is washed with water, dried, and purified via chromatography or recrystallization.
Hydrogenation and Reduction Strategies
In some protocols, intermediates such as phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate are hydrogenated over catalysts like palladium on carbon to yield the free amine, which is then converted into the target compound through amidation or salt formation.
Notable Reaction Conditions and Reagents
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Amidation | EDCI, HOBt | DMF or MeCN | 20–40°C | Controlled addition to prevent side reactions |
| Acyl chloride formation | SOCl₂ | Dichloromethane | 0–25°C | Excess SOCl₂ used for complete conversion |
| Hydrogenation | H₂, Pd/C | Atmospheric pressure | Room temperature | For reduction of intermediates |
| Salt formation | Hydrochloric acid | Aqueous | Ambient | To obtain hydrochloride salt |
Analytical Monitoring and Purification
Reaction progress is monitored via:
- Thin-layer chromatography (TLC)
- High-performance liquid chromatography (HPLC)
- Nuclear magnetic resonance (NMR) spectroscopy
Post-reaction purification involves:
- Filtration
- Extraction
- Recrystallization
- Chromatography
Summary of Key Findings
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Methoxyethyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[(2-Methoxyethyl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 2-[(2-Methoxyethyl)amino]acetamide can be contextualized by comparing it to structurally related acetamide derivatives. Below is a detailed analysis:
Physicochemical Properties
Key Observations:
- The 2-methoxyethyl group enhances water solubility compared to purely hydrophobic substituents (e.g., phenyl), making it advantageous for drug formulation.
- Cyano-substituted derivatives (e.g., 2-cyano-N-(2-methoxyphenyl)acetamide) exhibit reduced solubility but increased metabolic stability due to electron-withdrawing effects .
Biological Activity
2-[(2-Methoxyethyl)amino]acetamide, with the molecular formula C9H15N3O3 and a molecular weight of 213.23 g/mol, is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including interaction with biological targets, cytotoxicity, and therapeutic potential.
Structural Characteristics
The compound features a methoxyethylamino group attached to an acetamide structure, which enhances its solubility and biological activity. Its IUPAC name is 2-(2-methoxyethylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide. The unique combination of functional groups may contribute to varied pharmacological profiles compared to structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-[(2-Methoxyethyl)amino]acetamide | C9H15N3O3 | Contains methoxyethyl group enhancing solubility |
| N-(2-Methoxyethyl)acetamide | C5H11NO2 | Simpler structure lacking additional functional groups |
| N-(5-Methyl-1,2-oxazol-3-yl)acetamide | C9H10N2O | Contains oxazole ring providing different reactivity |
Interaction Studies
Preliminary research indicates that 2-[(2-Methoxyethyl)amino]acetamide may interact with specific enzymes involved in metabolic pathways or cellular signaling. Such interactions are crucial for understanding the compound's therapeutic potential and safety profile. Studies have focused on its binding affinity to various biological targets, suggesting promising avenues for further investigation.
Cytotoxicity
Cytotoxicity assays are essential in evaluating the safety and effectiveness of new compounds. In vitro studies have shown that 2-[(2-Methoxyethyl)amino]acetamide exhibits varying levels of cytotoxicity against different cell lines. The compound has been tested using various assays, including:
- MTT Assay : Measures cell viability based on metabolic activity.
- Colony Formation Assay : Assesses the ability of cells to grow into colonies after treatment.
- Apoptosis Detection : Evaluates the induction of programmed cell death through various markers.
These assays help determine the compound's potential as an antitumor agent and its mechanism of action .
Study 1: Antitumor Activity
A study conducted on cultured mammalian cells demonstrated that 2-[(2-Methoxyethyl)amino]acetamide displayed significant cytotoxic effects against certain cancer cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to increased cell death. This study highlights the potential use of this compound in cancer therapy .
Study 2: Enzyme Inhibition
Research has also explored the inhibitory effects of 2-[(2-Methoxyethyl)amino]acetamide on key enzymes involved in glucose metabolism. The compound was found to inhibit α-amylase and α-glucosidase activities, which are critical in managing diabetes by reducing carbohydrate absorption . These findings suggest that the compound may have antidiabetic properties worth further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
